molecular formula C12H15NO B11905825 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane CAS No. 106051-09-6

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

Cat. No.: B11905825
CAS No.: 106051-09-6
M. Wt: 189.25 g/mol
InChI Key: KDRMMPFIULWGSC-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C12H15NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane typically involves the reaction of N-methyl-1-phenylmethanimine oxide with methylene cyclopropane. The reaction conditions often include the use of solvents like diethyl ether and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The use of common reagents and controlled reaction environments are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .

Scientific Research Applications

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

Uniqueness

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.

Properties

CAS No.

106051-09-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

KDRMMPFIULWGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2(O1)CC2)C3=CC=CC=C3

Origin of Product

United States

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